Chlorhydrate de 4-aminopipéridine-1-carboxylate de benzyle

Vue d'ensemble

Description

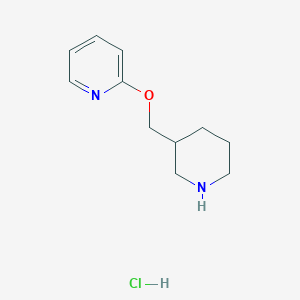

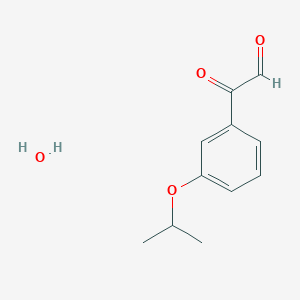

Benzyl 4-aminopiperidine-1-carboxylate hydrochloride is a chemical compound with the CAS Number: 1159826-41-1. It has a molecular weight of 270.76 . It is a solid substance that is stored at room temperature .

Molecular Structure Analysis

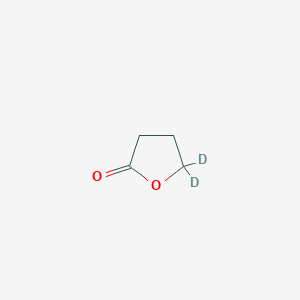

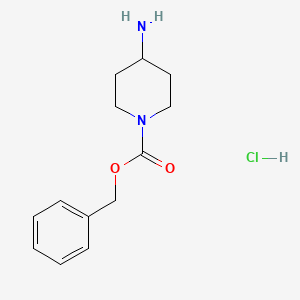

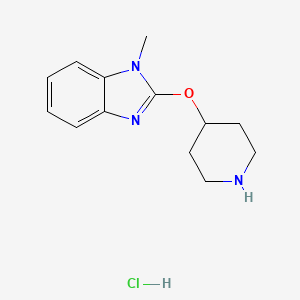

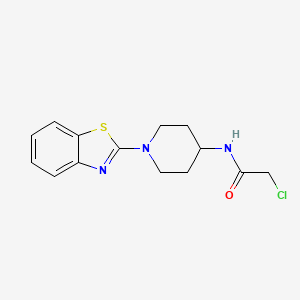

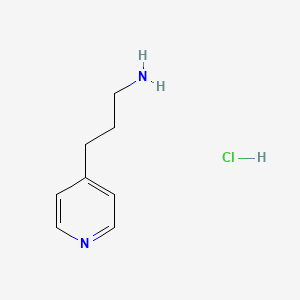

The InChI code for Benzyl 4-aminopiperidine-1-carboxylate hydrochloride is 1S/C13H18N2O2.ClH/c14-12-6-8-15(9-7-12)13(16)17-10-11-4-2-1-3-5-11;/h1-5,12H,6-10,14H2;1H . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis

Benzyl 4-aminopiperidine-1-carboxylate hydrochloride is a solid substance stored at room temperature . It has a molecular weight of 270.76 .Applications De Recherche Scientifique

Synthèse du 4-Amino-1-pipéridineacétate de butyle

Ce composé est utilisé comme intermédiaire clé dans la synthèse du 4-amino-1-pipéridineacétate de butyle, qui est crucial pour la création du 4-[ (4-amino-5-chloro-2-méthoxybenzoyl)amino]-1-pipéridineacétate de butyle .

Création de 5-Alkylimino-1,2,4-Thiadiazolidine-3-Ones

Il sert de précurseur dans la préparation de diverses 5-alkylimino-1,2,4-thiadiazolidine-3-ones, qui ont des applications potentielles en chimie médicinale .

Développement de Dérivés de l'Acide Glycyrrhétinique

Les chercheurs utilisent ce composé pour le développement de dérivés de l'acide glycyrrhétinique, qui sont explorés pour leurs propriétés thérapeutiques .

Inhibiteurs de la Kinase de Protéine Mitogène Activée p38α

Le composé est un réactif pour la synthèse d'inhibiteurs hautement sélectifs de la kinase de protéine mitogène activée p38α, qui joue un rôle dans les processus inflammatoires et les réponses au stress cellulaire .

Composés Antipaludiques

Il est impliqué dans la création de composés antipaludiques, contribuant à la lutte contre le paludisme en ciblant les parasites responsables de la maladie .

Inhibiteurs de la Cholinestérase et de l'Agrégation Aβ à Double Activité

Le chlorhydrate de 4-aminopipéridine-1-carboxylate de benzyle est utilisé dans la synthèse de composés qui agissent à la fois comme inhibiteurs de la cholinestérase et inhibiteurs de l'agrégation Aβ, offrant une approche double dans le traitement de la maladie d'Alzheimer .

Antagonistes du Récepteur Muscarinique de l'Acétylcholine et Agonistes du Récepteur Bêta 2 Adrénergique

Le composé est un ingrédient clé dans la production d'antagonistes du récepteur muscarinique de l'acétylcholine et d'agonistes du récepteur bêta 2 adrénergique, qui ont des implications dans le traitement de divers troubles respiratoires .

Applications dans les Domaines de la Synthèse Organique, des Agrochimiques, des Produits Pharmaceutiques et des Colorants

Enfin, il est une matière première et un intermédiaire important dans les domaines de la synthèse organique, des agrochimiques, des produits pharmaceutiques et des colorants, ce qui met en évidence sa polyvalence dans différents secteurs de la recherche chimique .

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the following hazard statements: H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and rinsing cautiously with water for several minutes in case of contact with eyes .

Mécanisme D'action

Target of Action

Similar compounds have been found to inhibit p38a mitogen-activated protein kinase and act as muscarinic acetylcholine receptor antagonists .

Mode of Action

It’s known that the compound can be used in the synthesis of amides . The reactions involve the use of isocyanate intermediates, which are generated in situ .

Pharmacokinetics

The compound has a high gastrointestinal absorption and is a P-gp substrate . The compound’s lipophilicity (Log Po/w) is 1.37 , which may influence its distribution within the body.

Analyse Biochimique

Biochemical Properties

Benzyl 4-aminopiperidine-1-carboxylate hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with p38α mitogen-activated protein kinase, which is involved in inflammatory responses . The nature of these interactions often involves binding to the active sites of enzymes, thereby inhibiting or activating their functions.

Cellular Effects

Benzyl 4-aminopiperidine-1-carboxylate hydrochloride affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect intracellular calcium levels in cardiac cells, which can impact heart function . Additionally, it can alter gene expression patterns, leading to changes in cellular behavior.

Molecular Mechanism

The molecular mechanism of Benzyl 4-aminopiperidine-1-carboxylate hydrochloride involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites. This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins . These interactions can lead to changes in cellular functions and metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Benzyl 4-aminopiperidine-1-carboxylate hydrochloride can change over time. The compound is relatively stable at room temperature, but its stability can be affected by factors such as pH and temperature . Long-term studies have shown that it can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of Benzyl 4-aminopiperidine-1-carboxylate hydrochloride vary with different dosages in animal models. At lower doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Toxic or adverse effects have been observed at high doses, indicating a threshold beyond which the compound can be harmful .

Metabolic Pathways

Benzyl 4-aminopiperidine-1-carboxylate hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it can inhibit certain cytochrome P450 enzymes, affecting the metabolism of other compounds . These interactions can lead to changes in the overall metabolic profile of cells.

Transport and Distribution

Within cells and tissues, Benzyl 4-aminopiperidine-1-carboxylate hydrochloride is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation can affect its activity and function within different cellular compartments.

Subcellular Localization

The subcellular localization of Benzyl 4-aminopiperidine-1-carboxylate hydrochloride is crucial for its activity. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localizations can influence the compound’s interactions with other biomolecules and its overall function within the cell.

Propriétés

IUPAC Name |

benzyl 4-aminopiperidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2.ClH/c14-12-6-8-15(9-7-12)13(16)17-10-11-4-2-1-3-5-11;/h1-5,12H,6-10,14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAWUZYQLHIGNMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C(=O)OCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40662464 | |

| Record name | Benzyl 4-aminopiperidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159826-41-1 | |

| Record name | 1-Piperidinecarboxylic acid, 4-amino-, phenylmethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159826-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl 4-aminopiperidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

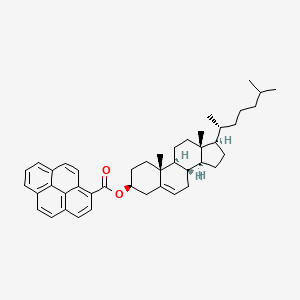

![3,4,8-Trimethyl(214C)imidazolo[4,5-f]quinoxalin-2-amine](/img/structure/B1499926.png)

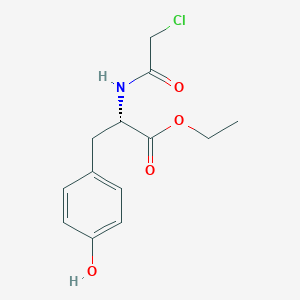

![3,4,5-Trihydroxy-6-[(5-methyl-2,5-diazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8(13),9,11,15,17-hexaen-11-yl)oxy]oxane-2-carboxylic acid](/img/structure/B1499927.png)